3-Chloro-6-fluorobenzo[b]thiophene-2-carbonyl chloride
Overview
Description
3-Chloro-6-fluorobenzo[b]thiophene-2-carbonyl chloride is a chemical compound with the molecular formula C9H3Cl2FOS and a molecular weight of 249.09 g/mol . This compound is known for its unique structure, which includes a benzothiophene ring substituted with chlorine and fluorine atoms, as well as a carbonyl chloride functional group. It is primarily used in various chemical synthesis processes and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-fluorobenzo[b]thiophene-2-carbonyl chloride typically involves the chlorination and fluorination of benzo[b]thiophene derivatives. One common method includes the reaction of 3-chlorobenzo[b]thiophene with fluorinating agents under controlled conditions to introduce the fluorine atom at the 6-position. The resulting intermediate is then treated with thionyl chloride to form the carbonyl chloride group .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-6-fluorobenzo[b]thiophene-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Hydrolysis: The carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form different derivatives depending on the reducing agents used.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Hydrolysis: Aqueous solutions of strong bases like sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Various substituted benzothiophene derivatives.
Hydrolysis: 3-Chloro-6-fluorobenzo[b]thiophene-2-carboxylic acid.
Reduction: Reduced benzothiophene derivatives.
Scientific Research Applications
3-Chloro-6-fluorobenzo[b]thiophene-2-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the development of bioactive compounds and as a probe in biochemical studies.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-6-fluorobenzo[b]thiophene-2-carbonyl chloride is primarily based on its ability to react with various nucleophiles and electrophiles. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological activity. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
- 3-Chloro-6-fluorobenzo[b]thiophene-2-carboxylic acid
- 3-Chloro-6-fluorobenzo[b]thiophene
- 3-Chloro-6-fluorobenzo[b]thiophene-2-sulfonyl chloride
Uniqueness: 3-Chloro-6-fluorobenzo[b]thiophene-2-carbonyl chloride is unique due to its specific combination of chlorine, fluorine, and carbonyl chloride functional groups. This combination imparts distinct reactivity and properties, making it valuable in various synthetic and research applications .
Properties
IUPAC Name |
3-chloro-6-fluoro-1-benzothiophene-2-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3Cl2FOS/c10-7-5-2-1-4(12)3-6(5)14-8(7)9(11)13/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUDFNLIAWHEYEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)SC(=C2Cl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3Cl2FOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382483 | |
Record name | 3-Chloro-6-fluoro-1-benzothiophene-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34576-83-5 | |
Record name | 3-Chloro-6-fluoro-1-benzothiophene-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-6-fluorobenzo[b]thiophene-2-carbonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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